Ziyuglycoside I (Standard)

描述

BenchChem offers high-quality Ziyuglycoside I (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ziyuglycoside I (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

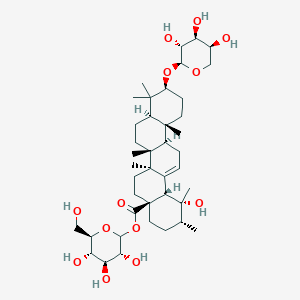

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34?,37+,38-,39-,40-,41+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHBFWOEFOZHMK-JLPDSDKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ziyuglycoside I: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from the root of Sanguisorba officinalis, this natural compound has demonstrated potential applications in cosmetics and oncology. This technical guide provides an in-depth overview of Ziyuglycoside I, focusing on its natural source, quantitative occurrence, detailed isolation protocols, and its role in key signaling pathways.

Natural Source and Occurrence

The principal natural source of Ziyuglycoside I is the plant Sanguisorba officinalis, commonly known as Great Burnet. This perennial herbaceous plant, belonging to the Rosaceae family, has a long history of use in traditional Chinese medicine. The primary repository of Ziyuglycoside I within the plant is its root, often referred to as Radix Sanguisorbae.

Quantitative Analysis

Quantitative studies have been conducted to determine the concentration of Ziyuglycoside I in the roots of Sanguisorba officinalis. The percentage of Ziyuglycoside I in the dried root material varies, but typically falls within a defined range.

| Plant Part | Analytical Method | Reported Concentration (% w/w) | Reference(s) |

| Root | HPLC-ELSD | 5.21 - 6.18 | [1] |

| Root | HPLC-ELSD | 4.39 - 5.57 | [2] |

Experimental Protocols

Representative Protocol for the Extraction and Isolation of Ziyuglycoside I from Sanguisorba officinalis Root

This protocol is a composite representation based on methodologies reported in the scientific literature.

1. Preparation of Plant Material:

-

Obtain dried roots of Sanguisorba officinalis.

-

Grind the dried roots into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered root material in 70% ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

The maceration should be carried out for an extended period, typically 24-48 hours, with occasional agitation to ensure thorough extraction.

-

Alternatively, reflux extraction can be employed for a more exhaustive extraction, typically for 2-3 hours.

-

After the extraction period, filter the mixture to separate the ethanolic extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Fractionation:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

A typical sequence would be:

-

Partition with n-hexane to remove non-polar compounds.

-

Partition with chloroform (B151607) or dichloromethane (B109758) to remove compounds of intermediate polarity.

-

Partition with ethyl acetate (B1210297) to enrich the saponin fraction.

-

The aqueous layer remaining will contain the more polar glycosides, including Ziyuglycoside I.

-

4. Column Chromatography:

-

Concentrate the ethyl acetate or the subsequent polar fraction to dryness.

-

Subject the concentrated fraction to column chromatography for further purification.

-

Stationary Phase: Silica (B1680970) gel or a reverse-phase C18 silica gel are commonly used.

-

Mobile Phase: A gradient elution system is typically employed. For normal phase silica gel, a mixture of chloroform and methanol (B129727), with an increasing proportion of methanol, can be effective. For reverse-phase C18, a gradient of methanol and water is commonly used.

-

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

5. Recrystallization:

-

Combine the fractions containing pure Ziyuglycoside I, as determined by the chosen analytical method.

-

Concentrate the combined fractions to a small volume.

-

Induce crystallization by adding a suitable anti-solvent or by slow evaporation of the solvent. Methanol is often a suitable solvent for the recrystallization of saponins (B1172615).

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Method for Quantification: HPLC-ELSD

For the quantitative determination of Ziyuglycoside I, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a well-established method.

-

Column: Agilent ODS C18 (250 mm x 4.6 mm, 5 µm)[2]

-

Mobile Phase: A gradient of methanol and ultrapure water is often used. For instance, a gradient starting from a lower concentration of methanol and increasing over time can effectively separate Ziyuglycoside I. A common isocratic mobile phase is methanol-ultrapure water (70:30)[2].

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 30°C[2]

-

Detector: ELSD with the drift tube temperature set to 100°C and the gas flow rate at 3.0 L/min[2].

Signaling Pathways and Mechanisms of Action

Ziyuglycoside I has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly in the context of cancer.

Anti-Cancer Activity: Involvement of MAPK and p53 Signaling Pathways

Research has indicated that Ziyuglycoside I can inhibit the proliferation of cancer cells and induce apoptosis by targeting the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways.

Caption: Ziyuglycoside I inhibits the MAPK signaling pathway.

Ziyuglycoside I has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.

Caption: Ziyuglycoside I induces p53-mediated apoptosis.

Ziyuglycoside I can upregulate the expression of the tumor suppressor protein p53. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade and inducing apoptosis.

Conclusion

Ziyuglycoside I, a triterpenoid saponin from the roots of Sanguisorba officinalis, presents a compelling profile for researchers in drug discovery and development. Its well-defined natural source, coupled with established methods for its isolation and quantification, provides a solid foundation for further investigation. The elucidation of its mechanisms of action, particularly its influence on the MAPK and p53 signaling pathways, opens avenues for its potential therapeutic application in oncology and other fields. This guide serves as a comprehensive resource to facilitate and inspire future research into this promising natural compound.

References

The Multifaceted Biological Activities of Ziyuglycoside I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sanguisorba officinalis, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in Asian medicine for treating various ailments, modern research is now elucidating the molecular mechanisms underpinning its therapeutic potential.[1] This technical guide provides an in-depth analysis of the biological activities of Ziyuglycoside I, with a focus on its anti-cancer, anti-inflammatory, and anti-wrinkle properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Core Biological Activities and Quantitative Data

Ziyuglycoside I exhibits a range of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and anti-wrinkle activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Anti-Cancer Activity of Ziyuglycoside I

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Cell Viability | 13.96 µM | IC50 value | [2] |

| MDA-MB-231 (Breast Cancer) | Cell Cycle Analysis | 20 µM | 41.38% of cells arrested in G2/M phase | [2] |

| HeLa (Cervical Cancer) | Apoptosis Assay | 15 µM (24h) | Apoptosis rate increased from 10.30% to 17.89% | [1] |

| HeLa (Cervical Cancer) | Apoptosis Assay | 15 µM (48h) | Apoptosis rate increased to 23.86% | [1] |

| SiHa (Cervical Cancer) | Apoptosis Assay | 15 µM (24h) | Apoptosis rate increased from 2.77% to 8.28% | [1] |

| SiHa (Cervical Cancer) | Apoptosis Assay | 15 µM (48h) | Apoptosis rate increased to 16.65% | [1] |

Table 2: Anti-Wrinkle and Skin-Aging Effects of Ziyuglycoside I

| Target | Assay | Concentration | Effect | Reference |

| Type I Collagen | Synthesis in normal human fibroblasts | 50 µM | 71.3% increase in expression | [1] |

| MMP-2, MMP-9, IL-1β | mRNA expression in UVB-induced hairless mice | Topical application | Inhibition of mRNA expression | [3] |

| Wrinkle Formation | In vivo study on UVB-induced hairless mice | Topical application | Inhibition of epidermal wrinkle formation, depth, and thickness | [3] |

Table 3: Anti-Inflammatory and Antioxidant Activities of Sanguisorba officinalis Extracts (Containing Ziyuglycoside I)

| Activity | Assay | Extract/Compound | IC50 Value/Effect | Reference |

| Anti-inflammatory | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Ethanol Extract | Significant suppression | [4] |

| Anti-inflammatory | PGE2 Production Inhibition (LPS-stimulated RAW264.7 cells) | Ethanol Extract | Significant suppression | [4] |

| Anti-inflammatory | TNF-α, IL-6, IL-12 p40 Production Inhibition (LPS-stimulated dendritic cells) | Various phenolic compounds and monoterpenoids from the plant | Promising inhibitory effects | [5] |

| Antioxidant | DPPH Radical Scavenging | Ethanolic Extracts (50-500 g/L) | 2.08–20.76 g Trolox/L | [6] |

| Antioxidant | ABTS Radical Scavenging | Ethanolic Extracts (50-500 g/L) | Not specified | [6] |

Mechanistic Insights: Signaling Pathways Modulated by Ziyuglycoside I

Ziyuglycoside I exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-Cancer Mechanisms

Ziyuglycoside I's anti-cancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, involving the p53 and MAPK signaling pathways.

Anti-Inflammatory Mechanism

The anti-inflammatory effects of Sanguisorba officinalis extracts, rich in Ziyuglycoside I, are linked to the inhibition of the NF-κB and MAPK signaling pathways.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to assess the key biological activities of Ziyuglycoside I.

Cell Viability Assay (CCK-8 or MTT)

This assay is fundamental for determining the cytotoxic effects of Ziyuglycoside I on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, SiHa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Ziyuglycoside I (e.g., 0, 5, 10, 20, 50 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by Ziyuglycoside I.

-

Cell Treatment: Culture cancer cells and treat them with Ziyuglycoside I at the desired concentration and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways affected by Ziyuglycoside I.

-

Protein Extraction: Lyse the treated and control cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, phospho-p38, total p38, etc.). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-photoaging effect of skin cream manufactured with ziyuglycoside I isolated from Sanguisorba officinalis on ultraviolet B-induced hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.skku.edu [pure.skku.edu]

- 5. Chemical constituents from Sanguisorba officinalis L. and their inhibitory effects on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]

Ziyuglycoside I: A Deep Dive into its Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) extracted from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in oncology research. Accumulating evidence from preclinical studies highlights its potential as a potent anti-cancer agent against various malignancies, including triple-negative breast cancer (TNBC) and cervical cancer. This technical guide synthesizes the current understanding of Ziyuglycoside I's mechanism of action, detailing the molecular pathways it modulates to exert its anti-proliferative and pro-apoptotic effects on cancer cells.

Core Mechanisms of Action

Ziyuglycoside I orchestrates a multi-pronged attack on cancer cells, primarily by inducing cell cycle arrest and apoptosis. These effects are mediated through the modulation of key signaling pathways that govern cell survival and proliferation.

Induction of p53-Mediated Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC) cells, particularly the MDA-MB-231 cell line, Ziyuglycoside I's anti-cancer activity is significantly mediated by the tumor suppressor protein p53.[1][2] Treatment with Ziyuglycoside I leads to the upregulation of p53, which in turn transcriptionally activates its downstream target, p21WAF1.[1][3] The induction of p21WAF1 is a critical event that leads to cell cycle arrest at the G2/M phase, thereby halting the proliferation of cancer cells.[1][2]

Furthermore, the activation of p53 by Ziyuglycoside I triggers both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1][2] This is characterized by an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability, and the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1] The critical role of p53 in this process was confirmed by experiments where siRNA-mediated knockdown of p53 attenuated the cell cycle arrest and apoptotic effects induced by Ziyuglycoside I.[1]

Modulation of the MAPK Signaling Pathway in Cervical Cancer

In cervical cancer cell lines such as HeLa and SiHa, Ziyuglycoside I has been shown to inhibit cell proliferation and migration, and induce apoptosis by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] Molecular docking studies have revealed a stable binding ability of Ziyuglycoside I to key MAPK proteins, including MAPK1 (ERK2), MAPK8 (JNK1), and MAPK14 (p38α).[4] The modulation of this pathway disrupts the normal signaling cascade that promotes cancer cell growth and survival.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the anti-cancer effects of Ziyuglycoside I and the related compound, Ziyuglycoside II.

Table 1: In Vitro Efficacy of Ziyuglycoside I in Cervical Cancer Cells

| Cell Line | Parameter | Concentration | Effect | Reference |

| HeLa, SiHa | Cell Viability | 15 µM | Significant inhibitory effect | [4] |

Table 2: In Vitro Efficacy of Ziyuglycoside II in Gastric Cancer Cells

| Cell Line | Parameter | Time Point | IC50 Value | Reference |

| BGC-823 | Cell Viability | 24 hours | 14.40 µM | [6] |

| BGC-823 | Cell Viability | 48 hours | 10.11 µM | [6] |

Table 3: In Vivo Efficacy of Ziyuglycoside I in a Cervical Cancer Xenograft Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Nude mice with HeLa cell xenografts | Ziyuglycoside I (intraperitoneal injection) | 2 mg/kg every other day for 20 days | Significant inhibition of tumor growth | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Ziyuglycoside I.

Cell Viability Assay (CCK-8/MTT)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Ziyuglycoside I or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: After the treatment period, 10 µL of CCK-8 or MTT solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis:

-

Cell Collection and Fixation: Treated and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Collection: Treated and control cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Western Blotting

-

Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Ziyuglycoside I demonstrates significant anti-cancer potential through well-defined mechanisms involving the induction of cell cycle arrest and apoptosis. Its ability to target fundamental cancer-promoting pathways like the p53 and MAPK signaling cascades underscores its promise as a therapeutic candidate. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in more complex in vivo models and to explore potential synergistic effects with existing chemotherapeutic agents. The detailed understanding of its mechanism of action provides a solid foundation for its continued development as a novel anti-cancer drug.

References

- 1. mdpi.com [mdpi.com]

- 2. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation | Semantic Scholar [semanticscholar.org]

- 6. Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ziyuglycoside I: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in pharmacological research. Possessing a diverse range of biological activities, it demonstrates potential therapeutic applications in oncology, inflammatory diseases, and regenerative medicine. This technical guide provides an in-depth overview of the pharmacological properties of Ziyuglycoside I, with a focus on its anticancer, anti-inflammatory, and osteogenic effects. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are presented to facilitate further research and development.

Introduction

Sanguisorba officinalis L., commonly known as great burnet, has a long history of use in traditional Chinese medicine for treating various ailments, including inflammation, bleeding disorders, and burns.[1] Ziyuglycoside I is one of the primary bioactive constituents isolated from its root.[1] Extensive research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its interaction with key cellular signaling pathways. This guide aims to consolidate the current scientific knowledge on Ziyuglycoside I, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Properties

Ziyuglycoside I has demonstrated significant anticancer activity in various cancer cell lines, including breast and cervical cancer. Its mechanisms of action primarily involve the induction of cell cycle arrest and apoptosis.

In Vitro Efficacy

Studies have shown that Ziyuglycoside I selectively inhibits the proliferation of cancer cells with minimal cytotoxicity to normal cells.

Table 1: In Vitro Anticancer Activity of Ziyuglycoside I

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 13.96 µM (24h) | [2] |

| Hs 578Bst | Normal Mammary Gland | Cytotoxicity | Minimal | [2] |

| HeLa | Cervical Cancer | Proliferation Inhibition | Concentration-dependent | [3] |

| SiHa | Cervical Cancer | Proliferation Inhibition | Concentration-dependent | [3] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Ziyuglycoside I induces G2/M phase cell cycle arrest and apoptosis in cancer cells.[2] This is accompanied by the upregulation of pro-apoptotic proteins and the activation of caspase cascades.

Table 2: Effect of Ziyuglycoside I on Cell Cycle Distribution and Apoptosis in MDA-MB-231 Cells (24h treatment)

| Concentration | G2/M Phase Cells (%) | Apoptotic Cells (%) | Reference |

| 0 µM | 4.17 ± 0.62 | 2.43 ± 0.79 | [2] |

| 5 µM | 12.74 ± 2.08 | 12.37 ± 1.84 | [2] |

| 10 µM | 26.77 ± 1.68 | 26.83 ± 3.21 | [2] |

| 20 µM | 41.38 ± 3.07 | 44.76 ± 5.17 | [2] |

Table 3: Effect of Ziyuglycoside I on Caspase Activity in MDA-MB-231 Cells (24h treatment)

| Concentration | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) | Reference |

| 5 µM | ~2.5 | ~2.0 | ~2.2 | [2] |

| 10 µM | ~4.0 | ~3.0 | ~3.5 | [2] |

| 20 µM | ~5.5 | ~4.0 | ~4.8 | [2] |

Signaling Pathways

The anticancer effects of Ziyuglycoside I are mediated through the modulation of critical signaling pathways, including the MAPK pathway.[3] In breast cancer cells, its pro-apoptotic activity is linked to the p53 signaling pathway.[2]

In Vivo Anticancer Efficacy

In a nude mouse xenograft model of cervical cancer using HeLa cells, Ziyuglycoside I significantly inhibited tumor growth.[3]

Table 4: In Vivo Anticancer Effect of Ziyuglycoside I on HeLa Xenografts

| Treatment Group | Dosage | Tumor Weight Reduction | Reference |

| Ziyuglycoside I | 2 mg/kg (i.p., every other day for 20 days) | Significant inhibition compared to control | [3] |

Anti-inflammatory Properties

Ziyuglycoside I exhibits potent anti-inflammatory effects, as demonstrated in a collagen-induced arthritis (CIA) mouse model.

In Vivo Efficacy

Treatment with Ziyuglycoside I significantly alleviated the clinical manifestations of arthritis in CIA mice.

Table 5: Anti-inflammatory Effects of Ziyuglycoside I in a Collagen-Induced Arthritis Mouse Model

| Dosage | Arthritis Index Reduction | Swollen Joint Count Reduction | Reference |

| 5 mg/kg | Moderate | Moderate | [4] |

| 10 mg/kg | Significant | Significant | [4] |

| 20 mg/kg | Significant | Significant | [4] |

Mechanism of Action

Ziyuglycoside I exerts its anti-inflammatory effects by inhibiting the expansion of plasma cells in the spleen and reducing the production of auto-antibodies.[4] This is achieved through the downregulation of B lymphocyte-induced maturation protein 1 (Blimp1).[4]

Osteogenic Properties

Ziyuglycoside I has been shown to promote osteoblast differentiation and bone mineralization, suggesting its potential in treating bone-related diseases.

In Vitro Efficacy

Ziyuglycoside I enhances the differentiation of pre-osteoblasts in a dose-dependent manner without exhibiting cytotoxicity.[5]

Table 6: Effect of Ziyuglycoside I on Osteoblast Differentiation

| Concentration | Alkaline Phosphatase Activity | Mineralized Nodule Formation | Reference |

| 1 µM | Increased | Increased | [5] |

| 10 µM | Increased | Increased | [5] |

| 100 µM | Increased | Increased | [5] |

Signaling Pathways

The osteogenic effects of Ziyuglycoside I are mediated through the activation of the ERK1/2 signaling pathway, leading to the upregulation of the transcription factor RUNX2.[5]

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Ziyuglycoside I and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control.

Western Blot Analysis

-

Protein Extraction: Lyse treated and control cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p53, Bax, Bcl-2, caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Collagen-Induced Arthritis (CIA) Mouse Model

-

Immunization: Emulsify type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail of DBA/1 mice.

-

Booster: Administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant 21 days after the primary immunization.

-

Treatment: Begin treatment with Ziyuglycoside I (e.g., 5, 10, 20 mg/kg, orally or intraperitoneally) at the onset of arthritis.

-

Clinical Assessment: Monitor the mice for signs of arthritis, including paw swelling and arthritis score, regularly.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect joint tissues for histological examination of inflammation and cartilage/bone destruction.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that Ziyuglycoside I has low oral bioavailability.

Table 7: Pharmacokinetic Parameters of Ziyuglycoside I in Rats

| Administration Route | Dose | Bioavailability (%) | Reference |

| Intragastric | 5 mg/kg | 2.6 | [1][6] |

| Intravenous | 1 mg/kg | - | [1] |

Conclusion

Ziyuglycoside I is a promising natural compound with multifaceted pharmacological properties. Its demonstrated anticancer, anti-inflammatory, and osteogenic activities, coupled with well-defined mechanisms of action involving key signaling pathways, highlight its potential for the development of novel therapeutics. The data and protocols presented in this guide serve as a comprehensive resource to support and accelerate further research into the clinical translation of Ziyuglycoside I. Future studies should focus on optimizing its bioavailability and conducting rigorous preclinical and clinical trials to fully evaluate its therapeutic efficacy and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Regulating Th17/Treg Balance Contributes to the Therapeutic Effect of Ziyuglycoside I on Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

Ziyuglycoside I and the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis, has garnered significant attention in biomedical research for its diverse pharmacological activities. These activities, ranging from anti-cancer and anti-inflammatory to anti-wrinkle effects, are intrinsically linked to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth exploration of the interaction between Ziyuglycoside I and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and inflammation. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the effects of Ziyuglycoside I, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of Ziyuglycoside I on various cell lines, highlighting its impact on cell viability, apoptosis, cell cycle progression, and extracellular matrix components.

Table 1: Anti-proliferative and Pro-apoptotic Effects of Ziyuglycoside I on Cancer Cells

| Cell Line | Cancer Type | Parameter | Concentration | Result | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 (24h) | 13.96 µM | - | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis | 5 µM | 12.37% ± 1.84% | [1] |

| 10 µM | 26.83% ± 3.21% | [1] | |||

| 20 µM | 44.76% ± 5.17% | [1] | |||

| HeLa | Cervical Cancer | Cell Viability | Various | Dose-dependent decrease | [2] |

| SiHa | Cervical Cancer | Cell Viability | Various | Dose-dependent decrease | [2] |

Table 2: Effect of Ziyuglycoside I on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells (24h treatment)

| Concentration | % of Cells in G2/M Phase |

| 0 µM (Control) | 4.17% ± 0.62% |

| 5 µM | 12.74% ± 2.08% |

| 10 µM | 26.77% ± 1.68% |

| 20 µM | 41.38% ± 3.07% |

Data adapted from a study on MDA-MB-231 breast cancer cells, showing a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle with increasing concentrations of Ziyuglycoside I[1].

Table 3: Effect of Ziyuglycoside I on Extracellular Matrix Components in Human Dermal Fibroblasts

| Parameter | Concentration | Result | Reference |

| Type I Collagen Expression | 50 µM | Up to 71.3% increase | [3] |

| MMP-1 Expression | Not specified | Inhibitory effect noted | [3] |

Core Mechanism: Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to intracellular responses. It comprises a series of protein kinases, primarily the Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs. The activation of these kinases through phosphorylation regulates the activity of various transcription factors, ultimately influencing gene expression and cellular fate.

Ziyuglycoside I has been shown to exert its therapeutic effects by modulating the phosphorylation status of key proteins within the MAPK pathway. In cervical cancer cells, Ziyuglycoside I treatment leads to a significant increase in the phosphorylation of ERK and p38, while concurrently decreasing the phosphorylation of JNK.[4] This differential regulation of MAPK family members disrupts the normal signaling balance in cancer cells, leading to the inhibition of proliferation and migration, and the induction of apoptosis.

Signaling Pathway Diagram

References

- 1. Stimulation of collagen biosynthesis by flavonoid glycosides in skin fibroblasts of osteogenesis imperfecta type I and the potential mechanism of their action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Ziyuglycoside I

Introduction

Chemical Structure and Properties

-

Molecular Formula: C₄₁H₆₆O₁₃[3]

-

Molecular Weight: 766.96 g/mol [3]

-

CAS Number: 35286-58-9[3]

-

Class: Triterpenoid (B12794562) Saponin[3]

The structure of Ziyuglycoside I consists of a pentacyclic triterpene aglycone linked to sugar moieties. This complex structure gives rise to a detailed spectroscopic profile.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Ziyuglycoside I. Below are the mass spectrometric parameters derived from Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) studies.

| Parameter | Value |

| Molecular Formula | C₄₁H₆₆O₁₃ |

| Molecular Weight | 766.96 |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (M+H)⁺ | m/z 767.5 |

| Key Fragment Ions | Data not explicitly detailed in reviewed literature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for Ziyuglycoside I are not fully available in the cited literature. However, based on the known structure of Ziyuglycoside I, which is a ursane-type triterpenoid glycoside, the following tables outline the expected chemical shift regions for the key structural components.

Table 1: Expected ¹H NMR Chemical Shifts for Ziyuglycoside I

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Typical) |

| Aglycone Methyl Protons (CH₃) | 0.7 - 1.5 | s, d |

| Aglycone Methylene/Methine (CH₂/CH) | 1.0 - 2.5 | m |

| Olefinic Proton (C=CH) | 5.2 - 5.5 | t, br s |

| Protons on Carbons Bearing Oxygen | 3.2 - 4.5 | m |

| Anomeric Protons (Sugar O-CH-O) | 4.3 - 5.5 | d |

| Other Sugar Protons | 3.0 - 4.0 | m |

Table 2: Expected ¹³C NMR Chemical Shifts for Ziyuglycoside I

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aglycone Methyl Carbons (CH₃) | 15 - 30 |

| Aglycone Methylene/Methine (CH₂/CH) | 20 - 60 |

| Olefinic Carbons (C=C) | 120 - 145 |

| Carbons Bearing Oxygen (C-O) | 60 - 90 |

| Anomeric Carbons (Sugar O-C-O) | 95 - 105 |

| Other Sugar Carbons | 60 - 85 |

| Carboxyl Carbon (C=O) | 175 - 185 |

Infrared (IR) Spectroscopy

The IR spectrum of Ziyuglycoside I is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected IR Absorption Bands for Ziyuglycoside I

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohols, H-bonding) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium |

| C-O Stretch (Alcohols, Ethers) | 1000 - 1260 | Strong |

Experimental Protocols

UPLC-MS/MS Analysis

This protocol is adapted from pharmacokinetic studies of Ziyuglycoside I.[4]

-

Chromatography System: Waters ACQUITY UPLC System.

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: A typical gradient might start at 10% B, increase to 90% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometry System: A triple quadrupole mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the transition from the precursor ion to a specific product ion.

-

Data Analysis: Software such as MassLynx is used for data acquisition and analysis.

General Protocol for NMR Data Acquisition

The following is a general procedure for obtaining NMR spectra of triterpenoid saponins (B1172615).

-

Sample Preparation: Dissolve 5-10 mg of the Ziyuglycoside I standard in approximately 0.5 mL of a suitable deuterated solvent (e.g., Pyridine-d₅, Methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often used for complex saponins to ensure good solubility and signal dispersion.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of the complex proton and carbon signals.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering approximately -1 to 15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments are essential. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

General Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the Ziyuglycoside I standard is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.

-

Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). The absorption bands are then identified and assigned to the corresponding functional groups.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product standard like Ziyuglycoside I.

Caption: General workflow for the isolation and spectroscopic characterization of Ziyuglycoside I.

References

Ziyuglycoside I: A Triterpenoid Saponin with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sanguisorba officinalis L., a plant used in traditional medicine for centuries.[1][2] As a member of the saponin family, Ziyuglycoside I possesses a complex chemical structure and exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and antitumor activities.[1][3] This technical guide provides a comprehensive overview of the core scientific data on Ziyuglycoside I, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways.

Chemical Structure

Ziyuglycoside I is a glycoside of a triterpene, meaning it consists of a thirty-carbon triterpenoid aglycone linked to sugar chains.[4] This structure is fundamental to its biological activity and interaction with cellular targets.

Biological Activities and Mechanisms of Action

Ziyuglycoside I has demonstrated significant therapeutic potential across several areas of research, most notably in oncology, dermatology, and bone regeneration. Its mechanisms are multifaceted, often involving the modulation of key cellular signaling pathways.

Ziyuglycoside I exhibits potent anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.

-

Breast Cancer: In triple-negative breast cancer (TNBC) cells (MDA-MB-231), Ziyuglycoside I induces G2/M phase cell cycle arrest and triggers both intrinsic and extrinsic apoptotic pathways.[5][6] This action is mediated, at least in part, through the upregulation of the p53 tumor suppressor protein.[5][6] Activation of p53 leads to an increase in p21WAF1, a cyclin-dependent kinase inhibitor, which results in cell cycle arrest.[5] The treatment also decreases the expression of Cyclin B1 and Cdc2.[5] Apoptosis is initiated through the activation of caspase-8 and caspase-9, the initiators of the extrinsic and intrinsic pathways, respectively, and their common effector, caspase-3.[5]

-

Cervical Cancer: In cervical cancer cells (HeLa and SiHa), Ziyuglycoside I inhibits proliferation and migration, promotes apoptosis, and causes cell cycle arrest.[1][7] The underlying mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][7] Ziyuglycoside I has been shown to have a stable binding ability to key proteins in this pathway, including MAPK1, MAPK8, and MAPK14.[1][7] In vivo studies using a nude mouse transplantation model confirmed that Ziyuglycoside I significantly inhibits tumor growth.[1]

Ziyuglycoside I has shown promise as an active ingredient in wrinkle-care cosmetics.[8][9] It functions by stimulating the production of type I collagen in normal human fibroblast cells.[8][9] Furthermore, it exhibits inhibitory effects on elastase activity and the expression of matrix metalloprotease-1 (MMP-1), enzymes responsible for the degradation of extracellular matrix proteins like collagen and elastin.[3][8]

The anti-inflammatory properties of Ziyuglycoside I have been demonstrated in a collagen-induced arthritis (CIA) mouse model.[10] Treatment with Ziyuglycoside I effectively alleviated joint inflammation, as evidenced by reduced arthritis index and swollen joint count.[10] The mechanism appears to involve the inhibition of plasma cell expansion and a reduction in auto-antibody production.[10]

Ziyuglycoside I promotes the differentiation of pre-osteoblasts into mature osteoblasts and enhances bone mineralization.[2] This effect is driven by the activation of the ERK1/2 signaling pathway, which in turn upregulates the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[2]

Quantitative Data

The following tables summarize the key quantitative findings from studies on Ziyuglycoside I.

Table 1: Effect of Ziyuglycoside I on MDA-MB-231 Breast Cancer Cell Cycle Distribution [5]

| Ziyuglycoside I Concentration (µM) | Percentage of Cells in G2/M Phase (%) |

| 0 | 4.17 ± 0.62 |

| 5 | 12.74 ± 2.08 |

| 10 | 26.77 ± 1.68 |

| 20 | 41.38 ± 3.07 |

Table 2: Apoptotic Effect of Ziyuglycoside I on MDA-MB-231 Breast Cancer Cells [5]

| Ziyuglycoside I Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 | 2.43 ± 0.79 |

| 5 | 12.37 ± 1.84 |

| 10 | 26.83 ± 3.21 |

| 20 | 44.76 ± 5.17 |

Table 3: Effect of Ziyuglycoside I on Type I Collagen Synthesis [8][9]

| Ziyuglycoside I Concentration (µM) | Increase in Type I Collagen Expression (%) |

| 50 | Up to 71.3 |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research.

Cell Culture and Treatment

Human cancer cell lines (e.g., MDA-MB-231, HeLa, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to attach overnight before being treated with varying concentrations of Ziyuglycoside I for specified time periods.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest: After treatment with Ziyuglycoside I, cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Harvest: Cells are collected after treatment and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.[11]

-

Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, Caspase-3, p-ERK) overnight at 4°C.[11] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetic Sample Preparation (Liquid-Liquid Extraction)[12][13]

-

Sample Preparation: To 100 µL of rat plasma, 20 µL of an internal standard is added. The mixture is vortexed.

-

Extraction: 0.9 mL of ethyl acetate (B1210297) is added for extraction. The sample is then centrifuged at 12,000 rpm for 10 minutes.

-

Drying and Reconstitution: The organic phase is transferred to a new tube and evaporated to dryness under a nitrogen stream at 55°C. The residue is reconstituted in 100 µL of methanol.

-

Analysis: The prepared sample is then analyzed by UPLC-MS/MS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by Ziyuglycoside I.

Caption: Ziyuglycoside I induces apoptosis and cell cycle arrest in breast cancer.

Caption: Ziyuglycoside I inhibits cervical cancer progression via the MAPK pathway.

Caption: Ziyuglycoside I promotes osteoblast differentiation via ERK1/2-RUNX2.

References

- 1. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. iomcworld.com [iomcworld.com]

- 5. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ziyuglycoside I attenuates collagen-induced arthritis through inhibiting plasma cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the In Vitro Anticancer Effects of Ziyuglycoside I

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in oncology research. Traditionally used in Chinese medicine for its anti-inflammatory and hemostatic properties, recent in vitro studies have illuminated its potent anticancer activities against various malignancies.[1] This technical guide provides a detailed overview of the cytotoxic and apoptotic effects of Ziyuglycoside I on cancer cells, focusing on the underlying molecular mechanisms, relevant signaling pathways, and the experimental methodologies used for its evaluation. Quantitative data is systematically presented, and key biological processes are visualized to offer a comprehensive resource for professionals in cancer research and drug development.

Quantitative Data on Anticancer Efficacy

The in vitro efficacy of Ziyuglycoside I has been quantified through various assays, primarily focusing on its ability to inhibit cell proliferation and induce programmed cell death (apoptosis). The following tables summarize the key findings from studies on different cancer cell lines.

Table 1: IC50 Values of Ziyuglycoside I in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay Type | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.96 | 24 | Cell Viability Assay | [2] |

| HeLa | Cervical Cancer | Concentration-dependent inhibition noted | 24 | CCK-8 Assay | [1] |

| SiHa | Cervical Cancer | Concentration-dependent inhibition noted | 24 | CCK-8 Assay | [1] |

| Hs 578Bst | Normal Mammary Gland | Minimal cytotoxicity observed | 24 | Cell Viability Assay | [2] |

Table 2: Effect of Ziyuglycoside I on Cell Cycle Distribution in MDA-MB-231 Cells

Ziyuglycoside I has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. The data below reflects the percentage of cells in the G2/M phase after 24 hours of treatment.[2]

| Ziyuglycoside I Concentration (µM) | Percentage of Cells in G2/M Phase (%) (Mean ± SD) |

| 0 (Control) | 4.17 ± 0.62 |

| 5 | 12.74 ± 2.08 |

| 10 | 26.77 ± 1.68 |

| 20 | 41.38 ± 3.07 |

Table 3: Apoptosis Rates Induced by Ziyuglycoside I in MDA-MB-231 Cells

Treatment with Ziyuglycoside I leads to a dose-dependent increase in apoptosis in triple-negative breast cancer cells after 24 hours of exposure.[2]

| Ziyuglycoside I Concentration (µM) | Percentage of Apoptotic Cells (%) (Mean ± SD) |

| 0 (Control) | 2.43 ± 0.79 |

| 5 | 12.37 ± 1.84 |

| 10 | 26.83 ± 3.21 |

| 20 | 44.76 ± 5.17 |

Detailed Experimental Protocols

The following sections describe the standard methodologies employed to investigate the in vitro anticancer effects of Ziyuglycoside I.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight at 37°C with 5% CO₂ to allow for adherence.

-

Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of Ziyuglycoside I (e.g., 0, 5, 10, 20 µM). A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The plate is placed on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then measured at 490-570 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Cell Treatment: Cells are cultured in 6-well plates and treated with varying concentrations of Ziyuglycoside I for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed twice with ice-cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube. The samples are then analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: After treatment with Ziyuglycoside I, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PARP).[4]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Molecular Mechanisms and Signaling Pathways

Ziyuglycoside I exerts its anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.

General Experimental Workflow

The typical workflow for assessing the in vitro anticancer potential of Ziyuglycoside I involves a series of integrated assays to build a comprehensive profile of its activity, from initial cytotoxicity screening to mechanistic pathway analysis.

p53-Mediated Cell Cycle Arrest and Apoptosis

In triple-negative breast cancer cells (MDA-MB-231), Ziyuglycoside I has been shown to induce G2/M phase cell cycle arrest and apoptosis through a p53-dependent mechanism.[2][5] Activation of the p53 tumor suppressor protein leads to the upregulation of its downstream target, p21, which inhibits cyclin-dependent kinases required for cell cycle progression. Concurrently, p53 activation modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial-mediated apoptosis.

Induction of Intrinsic and Extrinsic Apoptosis Pathways

Ziyuglycoside I triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] The intrinsic pathway is initiated by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-9. The extrinsic pathway is activated via the Fas/FasL system, resulting in the activation of caspase-8. Both pathways converge on the executioner caspase, caspase-3, which cleaves key cellular substrates, such as PARP, to execute cell death.[2][4]

Modulation of the MAPK Signaling Pathway

In cervical cancer cells, Ziyuglycoside I has been found to exert its antitumor effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Molecular docking studies suggest that Ziyuglycoside I can bind to key kinases in this pathway, such as MAPK1 (ERK2), MAPK8 (JNK1), and MAPK14 (p38α).[1] Inhibition of these pathways, which are often hyperactivated in cancer, can disrupt signals that promote cell proliferation, migration, and survival.

Conclusion and Future Directions

The compiled in vitro data strongly indicates that Ziyuglycoside I is a promising natural compound with significant anticancer properties. Its ability to induce p53-mediated G2/M cell cycle arrest and trigger both intrinsic and extrinsic apoptotic pathways highlights its multi-targeted mechanism of action.[2][5] Furthermore, its activity against the MAPK pathway suggests a broader therapeutic potential.[1] A notable advantage is its selective cytotoxicity towards cancer cells with minimal impact on normal cells, as demonstrated in breast cancer studies.[2]

Future research should focus on:

-

Expanding the panel of cancer cell lines to determine the full spectrum of Ziyuglycoside I's activity.

-

Conducting in vivo studies using animal models to validate these in vitro findings and assess pharmacokinetics and safety.

-

Investigating potential synergistic effects when combined with existing chemotherapy agents.

-

Elucidating the precise molecular interactions with pathway components like MAPK kinases through advanced structural biology techniques.

This comprehensive guide underscores the potential of Ziyuglycoside I as a lead compound for the development of novel cancer therapeutics.

References

- 1. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Quantification of Ziyuglycoside I in Sanguisorba officinalis Using HPLC-ELSD

Application Note

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantitative determination of Ziyuglycoside I in the dried root of Sanguisorba officinalis L. (Radix Sanguisorbae). Ziyuglycoside I is a key bioactive triterpenoid (B12794562) saponin (B1150181) in Sanguisorba officinalis, known for its various pharmacological activities. As this compound lacks a strong UV chromophore, ELSD is an ideal detection technique. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, making it suitable for quality control and research applications in the pharmaceutical and natural product industries.

Introduction

Sanguisorba officinalis L., commonly known as Great Burnet, is a perennial herbaceous plant whose root (Radix Sanguisorbae) is widely used in traditional medicine for its anti-inflammatory, hemostatic, and anti-wrinkle properties. Ziyuglycoside I is one of the principal active constituents responsible for these therapeutic effects. Accurate and precise quantification of Ziyuglycoside I is crucial for the quality assessment and standardization of Sanguisorba officinalis raw materials and derived products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures. When coupled with an Evaporative Light Scattering Detector (ELSD), it allows for the sensitive detection of non-volatile and semi-volatile compounds that do not possess significant UV absorbance, such as Ziyuglycoside I. This application note presents a validated HPLC-ELSD method for the routine analysis of Ziyuglycoside I.

Experimental

Materials and Reagents

-

Ziyuglycoside I reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water

-

Dried root of Sanguisorba officinalis L.

Instrumentation

An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and an evaporative light scattering detector was used.

Chromatographic Conditions

A method was developed for the determination of Ziyuglycoside I using HPLC-ELSD.[1] An Agilent ODS extend-C18 column (250 × 4.6mm, 5μm) was used for the separation.[1] The column temperature was maintained at 30℃.[1] The mobile phase for Ziyuglycoside I analysis was a mixture of methanol and ultrapure water in a 70:30 ratio, delivered at a flow rate of 1.0 mL/min.[1] The ELSD drift tube temperature was set to 100℃ with a nitrogen gas flow rate of 3.0 L/min.[1]

| Parameter | Value |

| Column | Agilent ODS extend-C18 (250 × 4.6mm, 5μm)[1] |

| Mobile Phase | Methanol : Ultrapure Water (70:30, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temperature | 100°C[1] |

| Nebulizer Gas (N₂) Flow Rate | 3.0 L/min[1] |

Protocols

Preparation of Standard Solutions

A stock solution of Ziyuglycoside I (1 mg/mL) was prepared by accurately weighing and dissolving the reference standard in methanol. A series of working standard solutions were then prepared by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

Preparation of Sample Solutions

-

The dried roots of Sanguisorba officinalis were pulverized into a fine powder (approximately 40 mesh).

-

An accurately weighed portion of the powder (1.0 g) was transferred to a conical flask.

-

Methanol (50 mL) was added to the flask.

-

The mixture was subjected to ultrasonic extraction for 30 minutes.

-

After extraction, the mixture was allowed to cool to room temperature and the weight was readjusted to the initial weight with methanol to compensate for any solvent loss.

-

The extract was filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.

Method Validation

The developed HPLC-ELSD method was validated for its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the series of Ziyuglycoside I standard solutions. The calibration curve was constructed by plotting the logarithm of the peak area versus the logarithm of the concentration. The method showed good linearity over the tested concentration range.

| Analyte | Linear Range (µg) | Correlation Coefficient (r) |

| Ziyuglycoside I | 0.3181 - 10.18 | 0.9997[1] |

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated.

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of Ziyuglycoside I standard was added to a pre-analyzed sample, and the mixture was analyzed using the developed method. The recovery was calculated as the percentage of the detected amount to the added amount. The average recovery rate for Ziyuglycoside I was found to be 100.72% with an RSD of 1.45%.[1]

Visualizations

References

Application Notes & Protocols: UPLC-MS/MS Analysis of Ziyuglycoside I in Plasma

These application notes provide a comprehensive guide for the quantitative analysis of Ziyuglycoside I in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments of Ziyuglycoside I, an active component isolated from Sanguisorba officinalis L.[1][2][3]

Introduction

Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) with various reported pharmacological activities, including antioxidant and anticancer effects.[1][2][3] To accurately assess its pharmacokinetic profile, a sensitive and robust analytical method is essential. UPLC-MS/MS offers high sensitivity, specificity, and throughput, making it the preferred technique for bioanalytical applications.[4] This document outlines two validated protocols for the determination of Ziyuglycoside I in rat plasma: one utilizing protein precipitation and the other employing liquid-liquid extraction for sample preparation.

Experimental Protocols

Two primary methods for plasma sample preparation are presented: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE). The choice of method may depend on laboratory preference, available resources, and specific sample characteristics.

This method offers a simple and rapid approach for sample clean-up.

Materials:

-

Blank plasma

-

Ziyuglycoside I reference standard

-

Internal Standard (IS) working solution (e.g., α-hederin, 800 ng/mL in methanol (B129727) containing 0.1% formic acid)[5]

-

Methanol (containing 0.1% formic acid)

-

Microcentrifuge tubes

Protocol:

-

Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.[5]

-

Add 330 µL of methanol containing 0.1% formic acid to precipitate proteins.[5]

-

Vortex the mixture for 5 minutes.[5]

-

Centrifuge at 12,000 rpm for 5 minutes at 4°C.[5]

-

Transfer 200 µL of the supernatant to an autosampler vial for UPLC-MS/MS analysis.[5]

LLE provides a cleaner extract by separating the analyte from plasma components based on partitioning between two immiscible liquids.

Materials:

-

Blank plasma

-

Ziyuglycoside I reference standard

-

Internal Standard (IS) working solution (e.g., ginsenoside Rg1, 1.0 µg/mL)[1]

-

Ethyl acetate (B1210297)

-

Methanol

-

Microcentrifuge tubes

-

Nitrogen evaporator

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 20 µL of the internal standard working solution.[1]

-

Vortex for 30 seconds.[1]

-

Add 0.9 mL of ethyl acetate for extraction.[1]

-

Centrifuge at 12,000 rpm for 10 minutes.[1]

-

Transfer the organic (upper) layer to a clean centrifuge tube.[1]

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[1]

-

Reconstitute the residue in 100 µL of methanol.[1]

-

Vortex to mix and transfer to an autosampler vial for UPLC-MS/MS analysis.[1]

UPLC-MS/MS Instrumental Conditions

The following tables summarize the instrumental parameters for the chromatographic separation and mass spectrometric detection of Ziyuglycoside I.

Table 1: UPLC Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | XTERRA MS C18 (2.1 x 50 mm, 5 µm)[5] | Thermo Golden C18 |

| Mobile Phase A | 0.2% Formic acid in water[5] | Acetonitrile |

| Mobile Phase B | Acetonitrile[5] | Water |

| Flow Rate | 0.4 mL/min[5] | Not specified |

| Column Temperature | 40°C[5] | Not specified |

| Injection Volume | 2 µL[5] | Not specified |

| Gradient Elution | 0.0-0.1 min, 10% B; 0.1-1 min, 10% B; 1-1.5 min, 10-57% B; 1.5-2.0 min, 57-68% B; 2.0-3.2 min, 68-75% B; 3.2-4.0 min, 75-95% B; 4.0-4.5 min, 95-10% B; 4.5-6 min, 10% B[5] | Not specified |

| Run Time | 6 min[5] | 10 min[1] |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative[5] | ESI, Negative |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] | MRM |

| Capillary Voltage | 3000 V[5] | Not specified |

| Gas Flow Rate | 5 L/min[5] | Not specified |

| Dry Gas Temperature | 300°C[5] | Not specified |

| Sheath Gas Temperature | 250°C[5] | Not specified |

| Dry Flow Rate | 7 L/min[5] | Not specified |

| Atomizer Pressure | 45 psi[5] | Not specified |

| MRM Transitions (m/z) | ||

| Ziyuglycoside I | 603.4 → 585.2[5] | Not specified |